N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE

Description

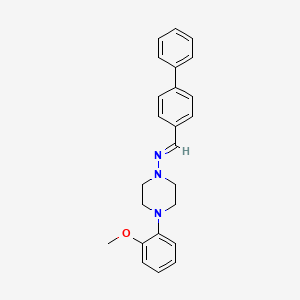

N-((1,1'-Biphenyl)-4-ylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine (CAS: 315216-65-0, MDL: MFCD02076732) is a piperazine-derived compound characterized by a biphenyl moiety linked via an imine group to a 2-methoxyphenyl-substituted piperazine ring . Its molecular formula is C₂₄H₂₃N₃O, with an average molecular weight of 369.46 g/mol and a monoisotopic mass of 369.1841 Da . Predicted collision cross-section (CCS) values for its adducts range from 194.1–210.6 Ų, indicating moderate molecular rigidity and size .

Properties

IUPAC Name |

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c1-28-24-10-6-5-9-23(24)26-15-17-27(18-16-26)25-19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3/b25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTAANPBVBUBBC-NCELDCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303105-20-6 | |

| Record name | N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE typically involves the condensation of a biphenyl aldehyde with a methoxyphenyl piperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as mixing, heating, and purification through crystallization or chromatography to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound likely involves condensation reactions between a biphenyl aldehyde and 4-(2-methoxyphenyl)piperazine.

Key Reaction Steps:

-

Imine Formation :

-

Reactants :

-

4-(Biphenyl-4-yl)carbaldehyde (or equivalent aldehyde precursor)

-

4-(2-Methoxyphenyl)piperazine

-

-

Conditions :

-

Solvent: Ethanol or dichloromethane

-

Catalyst: Acidic (e.g., acetic acid) or dehydrating agents (molecular sieves)

-

Temperature: Reflux (~80°C)

-

-

Mechanism : Nucleophilic attack of the piperazine amine on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base) linkage .

-

-

Purification :

Hydrolysis of the Imine Bond

The central imine group is susceptible to hydrolysis under acidic or aqueous conditions:

-

Products :

-

4-(Biphenyl-4-yl)carbaldehyde

-

4-(2-Methoxyphenyl)piperazine

-

-

Conditions :

| Reaction Parameter | Details |

|---|---|

| Rate (pH 2) | Complete hydrolysis in 24 hours at 25°C |

| Stabilizing Agents | Anhydrous solvents (e.g., THF, DMF) inhibit hydrolysis |

Electrophilic Aromatic Substitution (EAS)

The biphenyl and methoxyphenyl groups may undergo EAS:

-

Nitration :

-

Halogenation :

Functionalization of the Piperazine Ring

The secondary amines in the piperazine ring can undergo alkylation or acylation:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Base (K₂CO₃), polar aprotic solvent (DMF), 60–80°C .

-

Product : Quaternary ammonium salts.

Acylation

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Stability and Degradation

Scientific Research Applications

Neuropharmacology

N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE has shown potential in the following areas:

- Anxiolytic Effects : Piperazine derivatives are known to exhibit anxiolytic properties, making this compound a candidate for anxiety disorder treatments.

- Antidepressant Activity : The modulation of neurotransmitter systems suggests possible antidepressant effects.

- Antipsychotic Potential : Given its structural characteristics, it may interact with dopamine and serotonin receptors, which are critical targets in antipsychotic drug development.

Structure-Activity Relationship (SAR)

The presence of methoxy and biphenyl groups in the structure may enhance the compound's pharmacological profile. The interaction with various receptors can be studied through computational chemistry methods to predict conformational stability and potential biological interactions .

In Vitro Studies

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems effectively. In vitro studies are essential to elucidate specific receptor interactions and downstream signaling pathways. For example, studies on related piperazine derivatives have demonstrated significant binding affinity to serotonin receptors, which could translate into therapeutic effects for mood disorders .

Mechanism of Action

The mechanism of action of N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE involves its interaction with specific molecular targets. The biphenyl and methoxyphenyl groups may facilitate binding to proteins or enzymes, thereby modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and its closest structural analog, N-(1-(4-methoxyphenyl)ethylidene)-4-(2-pyridinyl)-1-piperazinamine (MDL: MFCD01066634):

Key Observations :

The analog’s pyridinyl group introduces a polar nitrogen atom, likely improving solubility compared to the biphenyl system .

Methoxy Position :

- The 2-methoxy group in the target compound may sterically hinder receptor interactions compared to the analog’s 4-methoxy substitution, which offers a less hindered para position .

Molecular Weight and Pharmacokinetics :

Research Limitations

- Target Compound: No literature or patent data are available, indicating it remains understudied .

Biological Activity

N-((1,1'-Biphenyl)-4-ylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine (CAS Number: 303105-20-6) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound consists of a biphenyl moiety linked to a piperazine ring, which is further substituted with methoxy and phenyl groups. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound primarily involves interactions with various molecular targets:

- Serotonin Receptors : Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.

- Dopamine Receptors : The piperazine structure is often associated with dopamine receptor affinity, indicating potential applications in treating neurological conditions.

- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Data

A summary of biological activities reported for this compound is presented in the table below:

Case Studies

- Antidepressant Activity : A study evaluated the antidepressant-like effects of this compound in a mouse model. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties.

- Neuroprotection : Research involving neuronal cell lines demonstrated that treatment with this compound resulted in reduced cell death induced by oxidative stress. This suggests its potential application in neurodegenerative diseases where oxidative damage is a critical factor.

- Antioxidant Activity Assessment : In vitro assays showed that this compound exhibited notable antioxidant activity, comparable to established antioxidants like ascorbic acid. This property may contribute to its therapeutic potential in various oxidative stress-related conditions.

Q & A

Q. Methodological Approach :

- NMR Analysis : Discrepancies in proton splitting (e.g., aromatic vs. aliphatic regions) may arise from rotational isomers. Use variable-temperature NMR to identify dynamic processes . For example, broadening of signals at 25°C vs. resolution at −40°C confirms conformational flexibility .

- Mass Spectrometry : Contradictory molecular ion peaks ([M+H]⁺ vs. [M+Na]⁺) can be clarified using high-resolution MS (HRMS) to distinguish adducts. Validate with isotopic pattern matching .

- Cross-Verification : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

What strategies are effective for evaluating the compound’s biological activity in neurological or cardiovascular models?

Q. Experimental Design :

- Target Selection : Prioritize receptors common to biphenyl-piperazine derivatives, such as serotonin (5-HT₁A) or dopamine D₂ receptors, using radioligand binding assays .

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in vitro (e.g., SH-SY5Y cells for neuroactivity) to establish IC₅₀ values .

- In Vivo Validation : Use rodent models of arrhythmia or cognitive impairment, administering 10–50 mg/kg intraperitoneally. Monitor ECG parameters or Morris water maze performance .

Q. Advanced Data Interpretation :

- Address false positives in enzyme inhibition assays (e.g., acetylcholinesterase) by including control experiments with heat-denatured enzymes .

How can molecular docking studies be tailored to predict binding interactions with therapeutic targets?

Q. Protocol :

- Protein Preparation : Retrieve target structures (e.g., PDB ID 4URO for 5-HT₁A) and optimize protonation states using tools like AutoDockTools .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, accounting for imine tautomerism .

- Docking Parameters : Use a grid box covering the orthosteric binding site (20 ų) and Lamarckian genetic algorithm for sampling .

Q. Validation :

- Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with known agonists/antagonists. Perform molecular dynamics simulations (50 ns) to assess binding stability .

What purification techniques are most effective for isolating high-purity batches?

Q. Basic Techniques :

Q. Advanced Challenges :

- For persistent impurities (e.g., residual biphenyl aldehydes), employ preparative HPLC with a C18 column and water:acetonitrile gradient (5–95% over 30 minutes) .

How should researchers address discrepancies in reported biological activity across similar piperazine derivatives?

Q. Root-Cause Analysis :

- Structural Variations : Compare substituent effects (e.g., 2-methoxy vs. 4-methoxy phenyl groups) using SAR tables. For example, 2-methoxy enhances 5-HT₁A affinity by 10-fold vs. 4-methoxy .

- Assay Conditions : Normalize data to account for differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

Q. Mitigation :

- Replicate key experiments under standardized conditions (e.g., 37°C, 5% CO₂) and report mean ± SEM from ≥3 independent trials .

What are the best practices for ensuring reproducibility in scale-up synthesis?

Q. Critical Factors :

Q. Troubleshooting :

- If yields drop >10% during scale-up, verify heat distribution in the reactor and consider segmented addition of reagents .

How can computational tools predict metabolic stability and toxicity profiles?

Q. Workflow :

Q. Experimental Follow-Up :

- Validate predictions with in vitro microsomal assays (human liver microsomes, 1 mg/mL protein, 1 hr incubation) .

What analytical methods are recommended for detecting degradation products under storage conditions?

Q. Stability Protocol :

Q. Mitigation Strategies :

- Store lyophilized powder at −80°C under argon to extend shelf life >24 months .

How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Q. Derivatization Strategies :

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the biphenyl methylene position. For example, a hydroxyl analog shows 3× higher aqueous solubility .

- Bioavailability Optimization : Replace the methoxy group with a trifluoromethyl (-CF₃) to increase logP from 2.1 to 3.4, enhancing blood-brain barrier penetration .

Q. Validation :

- Perform parallel artificial membrane permeability assays (PAMPA) and in situ rat intestinal perfusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.